molecular formula C28H50O B157438 5alpha-Cholestane, 3beta-methoxy- CAS No. 1981-90-4

5alpha-Cholestane, 3beta-methoxy-

Cat. No. B157438
CAS RN: 1981-90-4
M. Wt: 402.7 g/mol
InChI Key: FMSSVYNONQQPON-PGAJIAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestane, 3beta-methoxy- is a steroid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cholesterol and is synthesized through specific chemical reactions. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of 5alpha-Cholestane, 3beta-methoxy- is not fully understood. However, it is believed to act through various pathways, including the regulation of gene expression, modulation of signaling pathways, and interaction with specific receptors. Further research is needed to elucidate the exact mechanism of action of this compound.

Biochemical And Physiological Effects

5alpha-Cholestane, 3beta-methoxy- has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the production of inflammatory cytokines, inhibit the growth of cancer cells, and improve lipid metabolism. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5alpha-Cholestane, 3beta-methoxy- in lab experiments is its stability and ease of synthesis. It is also relatively non-toxic, making it a safe compound to work with. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 5alpha-Cholestane, 3beta-methoxy-. One area of interest is the development of new drugs and therapies based on this compound. It may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 5alpha-Cholestane, 3beta-methoxy- is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to ensure high yield and purity, and it has been found to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 5alpha-Cholestane, 3beta-methoxy- involves several chemical reactions, including the conversion of cholesterol to 5alpha-cholest-3-one and subsequent methylation at the 3beta position. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

5alpha-Cholestane, 3beta-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to modulate the immune system and improve lipid metabolism. These properties make it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

1981-90-4

Product Name

5alpha-Cholestane, 3beta-methoxy-

Molecular Formula

C28H50O

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

FMSSVYNONQQPON-PGAJIAHISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C

synonyms

Methyl 5α-cholestan-3β-yl ether

Origin of Product

United States

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